molecular formula C16H17ClN2O2S B5043635 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine

3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine

Cat. No.: B5043635
M. Wt: 336.8 g/mol
InChI Key: RDLAFQXQCBLDQX-UHFFFAOYSA-N
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Description

3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine is a complex organic compound that features a piperidine ring, a pyridine ring, and a sulfonyl group attached to a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine typically involves multiple steps, starting with the preparation of the piperidine and pyridine rings, followed by the introduction of the sulfonyl and chlorophenyl groups. Common synthetic routes include:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of Pyridine Ring: Pyridine rings are often synthesized via condensation reactions.

    Introduction of Sulfonyl Group: Sulfonylation reactions using sulfonyl chlorides are commonly employed.

    Attachment of Chlorophenyl Group: This step can be accomplished through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The piperidine and pyridine rings contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-{1-[(4-Methylphenyl)sulfonyl]piperidin-2-yl}pyridine: Similar structure but with a methyl group instead of a chlorine atom.

    3-{1-[(4-Fluorophenyl)sulfonyl]piperidin-2-yl}pyridine: Contains a fluorine atom instead of chlorine.

    3-{1-[(4-Bromophenyl)sulfonyl]piperidin-2-yl}pyridine: Features a bromine atom in place of chlorine.

Uniqueness

The presence of the chlorine atom in 3-{1-[(4-Chlorophenyl)sulfonyl]piperidin-2-yl}pyridine imparts unique electronic and steric properties, influencing its reactivity and binding interactions. This makes it distinct from its analogs with different halogen substitutions.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O2S/c17-14-6-8-15(9-7-14)22(20,21)19-11-2-1-5-16(19)13-4-3-10-18-12-13/h3-4,6-10,12,16H,1-2,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLAFQXQCBLDQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809709
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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